3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cancer progression. For instance, it can inhibit the activity of enzymes involved in the production of inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1,2,4-Triazolo[4,3-a]pyrazine
- 3-methyl-1,2,4-Triazolo[4,3-c]pyrimidine
- 3-methyl-1,2,4-Triazolo[4,3-d]pyridazine
Uniqueness
3-methyl-1,2,4-Triazolo[4,3-b]pyridazin-6-amine is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-4-8-9-6-3-2-5(7)10-11(4)6/h2-3H,1H3,(H2,7,10) |
InChI Key |
FYEHMNBJPAUSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N |
Origin of Product |
United States |
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